Part 1: Molecular Identity and Structural Elucidation
Part 1: Molecular Identity and Structural Elucidation
An In-depth Technical Guide to Disperse Red 59: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of C.I. Disperse Red 59 (CAS No. 17869-10-2), a key member of the anthraquinone class of disperse dyes. Designed for researchers, chemists, and professionals in the coloration and material science industries, this document synthesizes structural characteristics, physicochemical properties, synthesis pathways, and application methodologies. The narrative emphasizes the causal relationships behind its chemical behavior and provides field-proven insights into its use.
Disperse Red 59 is a non-ionic monoanthraquinone dye valued for its brilliant bluish-red hue on synthetic fibers, particularly polyester. Its molecular architecture is the foundation of its color, solubility, and affinity for hydrophobic substrates.
A notable discrepancy exists in the literature regarding its molecular formula and weight. While some sources report C₁₈H₁₇NO₅ (327.33 g/mol ), authoritative databases like PubChem list C₁₇H₁₅NO₅ with a corresponding molecular weight of 313.30 g/mol .[1][2][3][4] This guide will proceed with the latter, acknowledging that variations may exist due to different salt forms or manufacturing nuances.[1]
| Identifier | Value | Source(s) |
| C.I. Name | Disperse Red 59 | [2] |
| CAS Registry No. | 17869-10-2 | [1][2][3][4] |
| IUPAC Name | 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione | [1][4] |
| Molecular Formula | C₁₇H₁₅NO₅ | [1][3][4][5] |
| Molecular Weight | 313.30 g/mol | [4] |
| Chemical Class | Anthraquinone Dye | [1][2] |
| Canonical SMILES | COCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N | [1][5] |
The structure of Disperse Red 59 is built upon a rigid anthraquinone core, which functions as the primary chromophore. The vibrant color is modulated by the presence of electron-donating auxochromes: an amino group (-NH₂) at the C1 position and a hydroxyl group (-OH) at the C4 position. These groups intensify and deepen the color. The 2-(2-methoxyethoxy) side chain at the C2 position enhances the dye's lipophilicity, which is critical for its affinity towards hydrophobic polyester fibers, and influences its solubility in organic media.
Caption: Conceptual structure of Disperse Red 59.
Part 2: Physicochemical and Spectroscopic Properties
The physical and chemical properties of Disperse Red 59 dictate its behavior during the dyeing process and determine the performance of the final colored article. As a disperse dye, its low aqueous solubility is its most defining characteristic.
| Property | Value / Description | Source(s) |
| Appearance | Deep red powder. Exhibits color variation under different light sources: brilliant blue-light red to pink. | [1][2] |
| Solubility | Water: Low solubility, characteristic of disperse dyes. Organic Solvents: Moderately soluble. Other: Slightly soluble in methanol and DMSO; enhanced solubility in Deep Eutectic Solvents (DES). | [1] |
| Melting Point | Specific experimental data not readily available. Expected to be a high-melting solid typical of anthraquinone derivatives. | |
| UV-Vis λmax | Specific experimental data not readily available. Similar red anthraquinone and azo dyes absorb in the 480-530 nm range. | [6] |
Solubility Insights
The non-ionic and hydrophobic nature of Disperse Red 59 necessitates its application from a fine aqueous dispersion. The dye particles are kept suspended with the aid of dispersing agents. This system allows the individual dye molecules to diffuse from the "solid solution" of the dye particle into the aqueous phase and subsequently into the hydrophobic fiber. Recent research has highlighted the potential of Deep Eutectic Solvents (DES), such as choline chloride/ethylene glycol mixtures, to significantly improve the dissolution of disperse dyes, offering a pathway to more environmentally benign dyeing processes.[1]
Part 3: Industrial Synthesis Workflow
The manufacturing of Disperse Red 59 is a multi-step process representative of anthraquinone dye synthesis, which is distinct from the diazotization and coupling reactions used for azo dyes. The process is designed for high purity and consistent product quality.
The synthesis pathway begins with 1-aminoanthraquinone, which is first halogenated (e.g., brominated or chlorinated) to introduce a leaving group at the C2 position. This intermediate then undergoes hydrolysis to replace the halogen at the C4 position with a hydroxyl group. The final step is a condensation reaction where the remaining halogen at C2 is displaced by 2-methoxyethanol (ethylene glycol monomethyl ether) to yield the final Disperse Red 59 product.[1][2][3]
Caption: Industrial synthesis workflow for Disperse Red 59.
Part 4: Application in High-Temperature Polyester Dyeing
Disperse Red 59 is primarily used for the exhaust dyeing of polyester fibers and their blends. The dyeing mechanism relies on the transfer of the non-polar dye from the aqueous phase into the amorphous regions of the hydrophobic polyester. This process is highly dependent on temperature.
At elevated temperatures (typically 130°C), the polymer chains in the polyester fiber gain sufficient mobility, causing the fiber structure to swell and open.[7][8] This creates transient voids that allow the small, hydrophobic dye molecules to diffuse from the surface into the fiber's interior. Upon cooling, the fiber structure contracts, physically trapping the dye molecules within the polymer matrix. The color is then held firmly by van der Waals forces and hydrophobic interactions, resulting in good wash fastness.[7][8]
| Parameter | Typical Value / Condition | Rationale | Source(s) |
| Dyeing Method | High-Temperature, High-Pressure (HT-HP) Exhaust | To achieve the necessary fiber swelling (Tg of PET is ~70-80°C, dyeing occurs well above this). | [9][10] |
| Temperature | 130°C | Optimal for dye diffusion rate without causing significant fiber degradation. | [9][10] |
| Time | 30-60 minutes at 130°C | Allows for sufficient dye penetration and leveling. | [10] |
| pH | 4.5 - 5.5 (maintained with acetic acid) | Ensures the stability of the disperse dye and prevents alkaline hydrolysis of the polyester fiber. | [9][10] |
| Auxiliaries | Dispersing agent, Leveling agent | To maintain a stable dye dispersion and ensure uniform dye uptake, preventing spotting. | [7][10] |
Part 5: Safety and Toxicological Profile
Specific toxicological data for Disperse Red 59 is not extensively available. However, the safety profile can be inferred from the broader class of anthraquinone dyes and general data for disperse dyes.
-
General Toxicity: Some anthraquinone dyes have been studied for inhalation toxicity, with high concentrations showing potential for liver and nasal olfactory epithelium damage in animal studies.[1][3][5] The toxicological influence of organic dyes in pyrotechnic smoke compositions is a recognized concern due to their polycyclic aromatic hydrocarbon-like structures.[2]
-
Carcinogenicity & Mutagenicity: Data for the anthraquinone class is mixed and often insufficient.[11] Unlike many azo dyes, anthraquinone dyes do not degrade to form regulated aromatic amines.[1]
-
Skin/Eye Irritation: Like many industrial colorants, Disperse Red 59 powder may cause skin, eye, and respiratory irritation upon contact.[12] Some disperse dyes are known sensitizers and may cause allergic skin reactions.[13][14]
Standard Safety Precautions:
-
Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[12][14]
-
Contact: Avoid all personal contact, including inhalation and skin/eye contact.[14] In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.[12]
-
Storage: Store in a cool, dry place in a tightly-sealed container away from strong oxidizing agents.[12]
Part 6: Experimental Protocols
The following protocols are standardized, self-validating methodologies for the laboratory-scale application of Disperse Red 59.
Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric
This protocol describes the standard method for achieving a deep, level dyeing on polyester fabric.
-
Fabric Preparation: Scour a 10g sample of polyester fabric by washing at 60-70°C for 15-20 minutes with a solution containing 1 g/L of a non-ionic detergent to remove any sizing agents or oils. Rinse thoroughly.[10][15]
-
Dye Dispersion Preparation: Weigh 0.2g of Disperse Red 59 powder (for a 2% on-weight-of-fabric dyeing). Create a smooth, lump-free paste with a small amount of water and 0.2g of a dispersing agent. Gradually add warm water (40-50°C) while stirring to create a fine dispersion.[7]
-
Dye Bath Preparation: In a high-temperature dyeing vessel, prepare a dye bath with a liquor-to-goods ratio of 10:1 (100 mL total volume for 10g fabric). Add the prepared dye dispersion.
-
pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using a few drops of dilute acetic acid.[7]
-
Dyeing Cycle:
-
Introduce the scoured polyester fabric into the dye bath at 60°C.
-
Seal the vessel and run for 10 minutes to ensure even wetting.
-
Raise the temperature to 130°C at a controlled rate of 2°C per minute.
-
Hold the temperature at 130°C for 45-60 minutes with continuous circulation.
-
Cool the dye bath down to 70°C at a rate of 2.5°C per minute before draining.[7]
-
Protocol 2: Post-Dyeing Reduction Clearing
This step is critical for removing unfixed surface dye, thereby maximizing wash and crocking fastness.
-
Rinsing: After the dyeing cycle, rinse the fabric sample first with hot water (60-70°C), followed by a cold water rinse.[7]
-
Reduction Bath Preparation: Prepare a fresh bath at a 10:1 liquor ratio containing:
-
Sodium Hydrosulfite: 2 g/L
-
Caustic Soda (Sodium Hydroxide): 2 g/L
-
-
Clearing Process: Treat the dyed fabric in this reduction bath at 70-80°C for 15-20 minutes.[7][10]
-
Neutralization and Final Rinse: Drain the reduction clearing bath. Rinse the fabric thoroughly with hot water, then neutralize with a dilute solution of acetic acid. Finally, perform a final cold water rinse and dry the fabric.
Conclusion
Disperse Red 59 stands as a technically significant colorant within the anthraquinone class, offering a unique combination of a brilliant bluish-red shade and high performance on polyester. Its molecular structure, characterized by a stable anthraquinone core and tailored functional groups, dictates its physicochemical properties and dyeing behavior. Understanding its synthesis, application mechanics at high temperatures, and proper handling procedures is essential for leveraging its full potential in research and industrial applications. While specific toxicological data remains limited, adherence to safety protocols for the broader class of disperse dyes ensures responsible handling.
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- Textile Learner. (2012). Dyeing of Polyester Fabric with Disperse Dyes.
- World dye variety. (2012). Disperse Red 59.
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- Evans Vanodine. SAFETY DATA SHEET DISPERSE.
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- Journal of Biomedical Research & Environmental Sciences. Characterization and Selection by Optical Absorption and Emission Spectrophotometry of a Series of Red Dyes Capable of Destroying Far UV Rays by Absorption. Retrieved from Journal of Biomedical Research & Environmental Sciences website.
- PubMed. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis.
- ResearchGate. UV-vis spectra of six disperse dyes.
- ResearchGate. Spectrophotometric Evaluation of the Behavior of Disperse Red 1 Dye in Aqueous Media and its Interaction with Calf Thymus ds-DNA.
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